

# Quantum Chemical Calculations for Pigment Yellow 138: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Pigment Yellow 138*

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This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of **Pigment Yellow 138** (PY138), a high-performance quinophthalone pigment. While detailed computational studies specifically focused on **Pigment Yellow 138** are not extensively available in public literature, this document synthesizes the existing data and outlines the established theoretical protocols used for analyzing this and similar organic pigments.

## Introduction to Pigment Yellow 138

**Pigment Yellow 138** (CAS No: 30125-47-4, Molecular Formula:  $C_{26}H_6Cl_8N_2O_4$ ) is a chlorinated quinophthalone pigment known for its excellent lightfastness, weather resistance, and thermal stability. These properties make it a valuable colorant in demanding applications such as automotive coatings, plastics, and high-end industrial paints. Understanding the electronic structure and photophysical properties of PY138 at a molecular level is crucial for optimizing its performance and developing new derivatives. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating these characteristics.

## Tautomerism and Molecular Geometry

A key structural feature of **Pigment Yellow 138** is the potential for tautomerism. Computational studies have been instrumental in determining the most stable tautomeric form.

Methodology: Solid-state dispersion-corrected DFT calculations have been employed to investigate the structural properties of PY138.[1]

- Software: CASTEP[1]
- Functional: BLYP with D3 dispersion correction (BLYP-D3)[1]
- Objective: Geometry optimization to find the minimum energy structure and confirm the most stable tautomer.

Results: Quantum-mechanical calculations reveal that for an isolated molecule, the NH-tautomer is significantly more stable than the OH-tautomer by approximately 60 kJ/mol.[1] This stability is attributed to the formation of an intramolecular resonance-assisted N-H...O hydrogen bond.[1]

The calculations also shed light on the molecule's three-dimensional structure. Due to intramolecular steric hindrance, the phthalimide group is rotated out of the plane of the quinoline and indandione moieties by an angle of 57°.[1]

Table 1: Calculated Tautomer Stability and Structural Parameters for **Pigment Yellow 138**

Parameter	Value	Reference
Relative Stability (NH vs. OH tautomer)	~60 kJ/mol more stable	[1]
Dihedral Angle (Phthalimide vs. Quinoline-Indandione Plane)	57°	[1]

## Electronic and Spectroscopic Properties

The color and electronic behavior of **Pigment Yellow 138** are governed by its frontier molecular orbitals (HOMO and LUMO) and the electronic transitions between them. While specific calculated electronic properties for PY138 are not readily available, this section outlines the standard computational approach and presents typical values for related organic dyes.

## Experimental Protocols for Electronic and Spectroscopic Analysis

**Geometry Optimization:** The first step in calculating electronic properties is to obtain an accurate molecular geometry. This is typically achieved using DFT.

- **Software:** Gaussian, ORCA, Q-Chem, etc.
- **Functional:** B3LYP, PBE0, or CAM-B3LYP are commonly used for organic dyes as they provide a good balance of accuracy and computational cost.
- **Basis Set:** A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is generally recommended for converged results.
- **Solvation Model:** To simulate real-world conditions, a solvent continuum model like the Polarizable Continuum Model (PCM) is often included, specifying a solvent such as chloroform or THF.

**Electronic Properties (HOMO/LUMO):** Once the geometry is optimized, the same level of theory is used to calculate the energies of the molecular orbitals. The energy difference between the HOMO and LUMO provides the electronic band gap.

**UV-Vis Absorption Spectra:** Time-Dependent DFT (TD-DFT) is the most common method for calculating the excited states and simulating the UV-Vis absorption spectrum.

- **Method:** TD-DFT is performed on the optimized ground-state geometry.
- **Number of States:** Typically, the first 10-30 singlet excited states are calculated to cover the visible and near-UV regions.
- **Output:** The calculation yields excitation energies (which correspond to absorption wavelengths,  $\lambda_{\text{max}}$ ), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., HOMO  $\rightarrow$  LUMO).

## Expected Quantitative Data

Based on studies of similar quinophthalone and other organic pigments, the following table presents expected ranges and types of data from DFT and TD-DFT calculations for **Pigment Yellow 138**.

Table 2: Representative Calculated Electronic and Spectroscopic Data for Organic Dyes

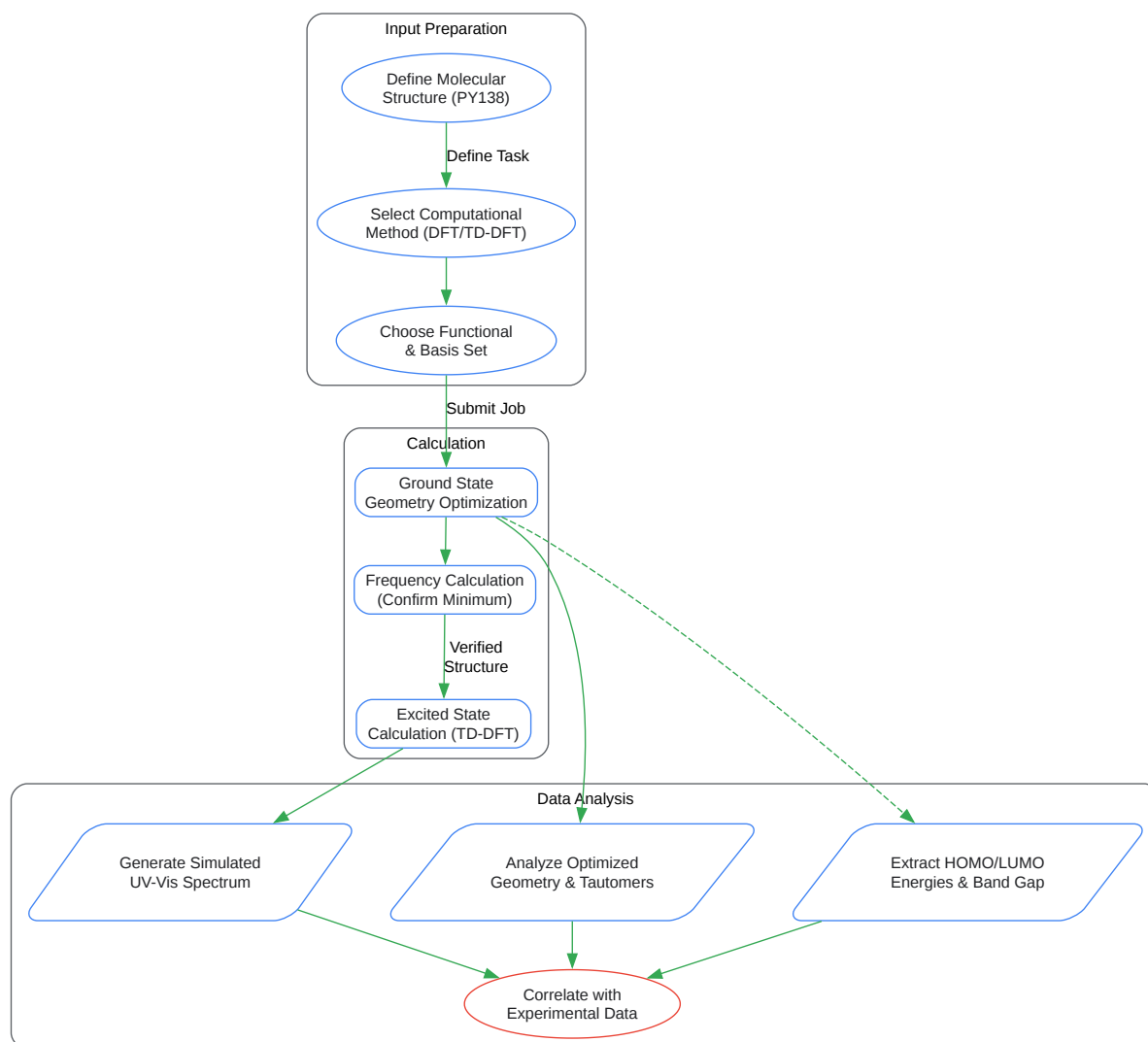
Parameter	Typical Calculated Value	Significance
HOMO Energy	-5.0 to -6.5 eV	Relates to the electron-donating ability of the molecule.
LUMO Energy	-2.0 to -3.5 eV	Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap	2.0 to 3.5 eV	Correlates with the color and chemical reactivity of the pigment.
$\lambda_{\text{max}}$ (Calculated)	430 - 480 nm	Predicted maximum absorption wavelength, corresponds to the perceived color.
Oscillator Strength (f)	> 0.5	A higher value indicates a more intense electronic transition and a stronger color.
Primary Transition	HOMO -> LUMO	Often the dominant transition for the main absorption band in the visible region.

Note: These are representative values. Actual calculated values for PY138 may vary depending on the level of theory used.

Experimentally, the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) for **Pigment Yellow 138** in solution has been reported at 457 nm, with a molar extinction coefficient ( $\epsilon$ ) of  $2.37 \times 10^5$  L/mol·cm. A successful TD-DFT calculation would aim to reproduce this  $\lambda_{\text{max}}$  value.

## Visualization of Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of an organic pigment like **Pigment Yellow 138**.



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Caption: Workflow for Quantum Chemical Analysis of **Pigment Yellow 138**.

## Conclusion

Quantum chemical calculations provide invaluable insights into the fundamental properties of **Pigment Yellow 138**. DFT methods have successfully determined its most stable tautomeric form and explained its non-planar molecular geometry. While a comprehensive public dataset of its calculated electronic and spectroscopic properties is yet to be established, the standard, robust methodologies of DFT and TD-DFT are well-suited for this purpose. Such calculations can predict the pigment's color, electronic band gap, and other key parameters, guiding the rational design of novel pigments with enhanced properties for advanced applications. This guide serves as a foundational resource for researchers applying computational chemistry to the study of high-performance organic pigments.

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## References

- 1. researchgate.net [researchgate.net]
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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)